5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound classified under isoquinolines, characterized by its unique molecular structure that includes a chlorobenzyl ether and a dihydroisoquinoline moiety. The molecular formula of this compound is , with a molecular weight of approximately 320.81 g/mol. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets, suggesting possible therapeutic applications in pharmacology.
The synthesis of 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A general synthetic route includes:
The synthesis requires precise control of temperature and reaction time to ensure the desired product is obtained without significant side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized compound.
5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one features a dihydroisoquinoline core with an ether functional group attached to a chlorobenzyl moiety. The structural representation can be summarized as follows:
The compound's structural characteristics contribute to its biological activity, influencing how it interacts with various molecular targets within biological systems.
While specific reactions involving 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one are not extensively documented, compounds within the isoquinoline family typically undergo various transformations:
Understanding these reactions is essential for developing new synthetic methodologies and exploring potential modifications that could enhance the compound's pharmacological properties.
The mechanism of action for 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one likely involves its interaction with specific enzymes or receptors within biological systems. The chlorobenzyl group may enhance binding affinity to these targets, while the isoquinolinone core modulates biological activity. Detailed studies are necessary to elucidate the exact pathways and molecular interactions involved in its therapeutic effects.
The physical properties of 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one include:
Key chemical properties include:
Relevant data from studies should be collected to provide comprehensive insights into these properties for further applications.
5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one has several potential scientific applications:
Further research is warranted to explore these applications thoroughly and determine the full scope of its therapeutic potential.
The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a privileged structural motif in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This bicyclic framework consists of a benz-fused six-membered ring with a lactam group at the 1-position, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic effects [4]. Its semi-rigid conformation allows optimal positioning of pharmacophoric substituents while retaining sufficient flexibility for target accommodation.
Notably, this scaffold serves as a core structure in several clinical and investigational drugs. For instance, derivatives like 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one exhibit potent inhibition of poly(ADP-ribose) polymerase (PARP), a critical target in oncology [4]. The structural evolution of PARP inhibitors highlights the scaffold's utility: Early dihydroisoquinolone-based inhibitors (e.g., 1a, PARP1 IC~50~ = 13 µM) were optimized to nanomolar potency (e.g., lead compound in [4]) through strategic substitution at C-4. Beyond oncology, derivatives demonstrate in vitro efficacy as:
Table 1: Biologically Active 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
Compound | Substituents | Biological Activity | Target/Potency |
---|---|---|---|
1a | Not specified | PARP1/2 inhibition | IC~50~ = 13/0.8 µM |
Lead compound [4] | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | PARP1 inhibition | Low nM IC~50~ |
35 (derivative) [1] | 7-Fluoro, 6-chloro | PDE4B inhibition | Significant activity |
3l [4] | Not specified | PARP1/2 inhibition | IC~50~ = 156/70.1 nM |
The scaffold's synthetic accessibility further enhances its drug discovery value. Modern methods like transition metal-catalyzed cascades and organocatalytic approaches enable efficient derivatization at C-1, C-3, C-4, and N-2 positions [1]. This flexibility facilitates rapid structure-activity relationship (SAR) exploration, particularly for targeting nucleotide-mimicking enzymes (e.g., PARP, kinase inhibitors) where the lactam carbonyl effectively mimics adenosine's hydrogen-bonding motifs [4].
The synthesis relies on strategic functionalization of the dihydroisoquinolinone core, typically via late-stage O-alkylation or cyclization of pre-substituted precursors. Two principal routes are employed:
Route 1: Castagnoli-Cushman Reaction (Modified)This method constructs the dihydroisoquinolinone ring from homophthalic anhydride derivatives and imine equivalents [4]:
Scheme 1: Modified Castagnoli-Cushman RouteHomophthalic anhydride (6a) → Triazinane (5) → Carboxylic acid (7a) → Lactam (9a) → [O-Alkylation] → 5-(4-chlorobenzyloxy) derivative → [N-Ethylation] → Target compound
Route 2: Transition Metal-Catalyzed FunctionalizationFor advanced analogs, palladium/copper-mediated reactions enable direct C-O bond formation:
The Castagnoli-Cushman route typically gives higher yields (45–60% overall) for gram-scale synthesis, while transition metal approaches allow diversification when modifying established intermediates. Commercial availability of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22246-12-4) [3] provides an alternative starting material where demethylation precedes O-alkylation.
While direct data on 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is limited in public literature, its structural analogs engage several validated targets:
PARP1/2 Inhibition:The dihydroisoquinolinone core mimics nicotinamide's carboxamide group in NAD~+~, competing for the catalytic domain (Figure 2 in [4]). Key SAR insights from closely related derivatives:
PDE4B Inhibition:Thirupataiah et al. demonstrated that 3-substituted dihydroisoquinolinones (e.g., 35) inhibit PDE4B (IC~50~ <1 µM) [1]. The C-5 alkoxy group likely interacts with the enzyme's hydrophobic clamp region (Phe446, Ile410).
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: